N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine
Overview
Description
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the pyridazine ring, along with a dimethylethane-1,2-diamine moiety. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine ring.
Attachment of the Dimethylethane-1,2-diamine Moiety: This step involves the reaction of the pyridazine derivative with dimethylethane-1,2-diamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds have similar structures and pharmacological activities.
Pyridazine Derivatives: Other pyridazine derivatives with different substituents exhibit comparable biological properties.
Uniqueness
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of the 4-chlorophenyl group and the dimethylethane-1,2-diamine moiety, which may confer distinct pharmacological activities and chemical reactivity .
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTUXISJTDVVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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